N-(4-bromo-2-fluorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.
Introduction of Substituents: The bromine and fluorine substituents on the phenyl ring can be introduced through halogenation reactions using reagents like bromine and fluorine sources.
Amidation Reaction: The carboxamide group can be introduced by reacting the thiadiazole derivative with an amine, such as 4-methoxyaniline, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Amidation and Esterification: The carboxamide group can be modified through amidation or esterification reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of substituted derivatives, while oxidation and reduction reactions can yield oxidized or reduced forms of the compound.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Thiadiazole derivatives are explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-fluorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide
- N-(4-bromo-2-chlorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide
- N-(4-bromo-2-fluorophenyl)-4-(4-hydroxyphenyl)-1,2,3-thiadiazole-5-carboxamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is unique due to its specific combination of substituents, which can influence its chemical reactivity, biological activity, and physical properties. The presence of both bromine and fluorine atoms, along with the methoxy group, can enhance its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C16H11BrFN3O2S |
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Molecular Weight |
408.2 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-4-(4-methoxyphenyl)thiadiazole-5-carboxamide |
InChI |
InChI=1S/C16H11BrFN3O2S/c1-23-11-5-2-9(3-6-11)14-15(24-21-20-14)16(22)19-13-7-4-10(17)8-12(13)18/h2-8H,1H3,(H,19,22) |
InChI Key |
NOTSGPLCMJNJJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=C(C=C(C=C3)Br)F |
Origin of Product |
United States |
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